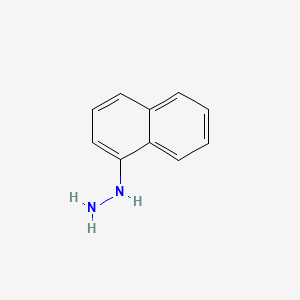

1-Naphthylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCIOBSQHJYVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176957 | |

| Record name | Hydrazine, 1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-55-2 | |

| Record name | 1-Naphthylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1-naphthalenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Naphthylhydrazine Scaffold

An In-depth Technical Guide to 1-Naphthylhydrazine: Properties, Synthesis, and Applications

This compound, a derivative of naphthalene bearing a reactive hydrazine moiety, stands as a pivotal building block in modern organic synthesis and medicinal chemistry. While structurally unassuming, its unique combination of a bulky, aromatic naphthyl group and the nucleophilic hydrazine functional group imparts a versatile reactivity profile. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of this compound's chemical properties, robust synthetic protocols, and key applications, with a particular focus on the mechanistic underpinnings that drive its utility. The information is presented from the perspective of an application scientist, emphasizing not just the procedural steps but the critical reasoning behind them to ensure reproducible and successful outcomes.

PART 1: Core Chemical and Physical Properties

This compound is most commonly supplied and utilized as its hydrochloride salt to enhance stability and aqueous solubility.[1][2] The properties of this form are the primary focus of most laboratory applications.

| Property | Value | Source(s) |

| Chemical Name | naphthalen-1-ylhydrazine;hydrochloride | [1] |

| CAS Number | 2243-56-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁ClN₂ | [1][3][4] |

| Molecular Weight | 194.66 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 119 °C | [4] |

| Boiling Point | 362.9 °C at 760 mmHg (for free base) | [2] |

| Solubility | Soluble in water | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2][5] |

PART 2: Synthesis of this compound Hydrochloride

The synthesis of this compound is achievable through several reliable routes. The choice of method often depends on the availability of starting materials, scale, and safety considerations. Two field-proven methods are detailed below.

Method A: Diazotization-Reduction of 1-Naphthylamine

This classic and widely adopted two-step approach is valued for its reliability.[6][7] It begins with the conversion of a primary aromatic amine (1-naphthylamine) into a diazonium salt, which is a versatile intermediate. This salt is then immediately reduced to the target hydrazine.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): The diazotization reaction is highly exothermic, and the resulting diazonium salt is unstable at higher temperatures, where it can decompose violently or undergo unwanted side reactions. Maintaining a low temperature is paramount for safety and yield.

-

Stannous Chloride (SnCl₂): This is a mild and effective reducing agent for converting diazonium salts to hydrazines. It provides a controlled reduction, preventing over-reduction to the parent amine.

Experimental Protocol:

-

Diazotization: a. Prepare a suspension of 1-naphthylamine (1 equivalent) in hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. b. Dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water. c. Add the sodium nitrite solution dropwise to the 1-naphthylamine suspension, ensuring the temperature never exceeds 5 °C. The formation of the diazonium salt is typically indicated by a change in color.

-

Reduction: a. In a separate flask, prepare a solution of stannous chloride (SnCl₂, ~3.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution to the stannous chloride solution. A precipitate of the hydrazine hydrochloride salt should form. c. Continue stirring the mixture in the ice bath for 2-3 hours to ensure the completion of the reduction.

-

Isolation and Purification: a. Isolate the precipitated solid by vacuum filtration. b. Wash the filter cake sequentially with cold water, cold ether, and hexane to remove residual acids and organic impurities.[8] c. Dry the resulting white to off-white solid under vacuum to yield this compound hydrochloride. Purity can be confirmed by melting point analysis.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound HCl from 1-Naphthylamine.

Method B: Direct Synthesis from 1-Naphthol

An alternative approach avoids the use of the highly carcinogenic 1-naphthylamine by starting from 1-naphthol and reacting it directly with hydrazine hydrate.[7][9] This method leverages a nucleophilic aromatic substitution-type reaction under elevated temperatures.

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: Serves as both the reactant and, in excess, the solvent. Using a concentrated solution (e.g., 85%) drives the reaction forward.[9]

-

Inert Atmosphere (Nitrogen): Heating hydrazines in the presence of air can lead to oxidation and degradation. A nitrogen blanket prevents these side reactions, improving yield and purity.

-

High Temperature (140-150°C): Significant thermal energy is required to overcome the activation barrier for the substitution of the hydroxyl group on the electron-rich naphthalene ring.[9]

Experimental Protocol:

-

Reaction Setup: a. To a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 1-naphthol (1 equivalent) and an excess of 85% hydrazine hydrate aqueous solution (e.g., 3 times the weight of the 1-naphthol).[9] b. A catalyst such as sodium bisulfite or ammonium chloride can optionally be added to facilitate the reaction.[9]

-

Reaction Execution: a. Heat the mixture to 140-150°C under a continuous nitrogen stream. b. Maintain this temperature and stir for 24-48 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: a. After the reaction is complete, cool the mixture slightly. b. Pour the hot reaction mixture into a large volume of cold water to precipitate the product.[9] c. Stir for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration. d. Wash the solid thoroughly with water and dry to obtain the crude this compound free base. e. The product can be further purified by recrystallization. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent and treated with HCl.

PART 3: Key Reactions and Mechanistic Insights

The synthetic utility of this compound is dominated by its role in the Fischer Indole Synthesis , a powerful reaction for constructing the indole nucleus, a common motif in pharmaceuticals.[10][11]

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form an indole.[10] Using this compound leads to the formation of benzo[g]indoles, which are of significant interest in drug discovery.

Mechanism: The reaction proceeds through a well-established sequence of steps, each critical for the final ring formation.[10][12]

-

Hydrazone Formation: A reversible acid-catalyzed condensation between this compound and a carbonyl compound (e.g., a ketone) forms a naphthylhydrazone.[12]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[12]

-

[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. After protonation, the enamine undergoes a concerted pericyclic rearrangement, forming a new C-C bond and breaking the N-N bond.[10][13]

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the amine onto the imine carbon forms a five-membered ring (an aminal).[10]

-

Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole product.[10]

Fischer Indole Synthesis Mechanism Diagram:

Caption: Key steps in the Fischer Indole Synthesis with this compound.

PART 4: Applications in Research and Development

Beyond its role in indole synthesis, this compound possesses a range of applications that make it a valuable tool for scientists.

| Application Area | Description | Rationale & Key Insights |

| Pharmaceutical Synthesis | Serves as a key starting material for complex heterocyclic compounds, including antimigraine drugs of the triptan class and potential anticancer agents.[1][10] | The indole scaffold formed via the Fischer synthesis is a privileged structure in medicinal chemistry, known for its interaction with various biological targets. |

| Analytical Chemistry | Acts as a derivatizing agent for the detection and quantification of carbonyl compounds (aldehydes and ketones) and reducing sugars in chromatographic methods.[1] | The reaction with carbonyls forms stable, often UV-active hydrazones, which are easily detectable by HPLC-UV or LC-MS, enhancing analytical sensitivity. |

| Mass Spectrometry | Utilized as a highly effective matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[1] | It exhibits strong UV absorption for efficient ionization and low background interference, enabling ultra-sensitive detection of metabolites like glucose (down to the attomole level).[1] |

| Biological Research | Investigated for its intrinsic biological activities, including antioxidant and radical-scavenging properties.[1] | The hydrazine moiety can participate in redox reactions, allowing it to neutralize harmful free radicals, making it a subject of study in oxidative stress research.[1] |

Logical Relationships of Applications:

Caption: Interconnected applications of this compound in science.

PART 5: Spectroscopic Characterization

Confirming the identity and purity of this compound requires standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: An IR spectrum of this compound hydrochloride will show characteristic peaks. Key absorptions include N-H stretching from the hydrazine group (typically a broad band in the 3100-3500 cm⁻¹ region), C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), and C=C stretching vibrations from the naphthalene ring system (in the 1400-1600 cm⁻¹ region).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.2-8.2 ppm) corresponding to the seven distinct protons on the naphthalene ring.[8] Signals for the N-H protons of the hydrazine group would also be present, though their chemical shift can be variable and they may appear as broad signals.

-

¹³C NMR: The carbon spectrum will display ten signals for the ten unique carbons of the naphthalene ring.

-

PART 6: Safety and Handling

As a hydrazine derivative, this compound and its salts must be handled with extreme care. Hydrazines as a class are acutely toxic, corrosive, and considered potential carcinogens.[14][15]

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a flame-resistant lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles.[14][16]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[17] Change gloves and clothing immediately if contaminated. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and well-ventilated area away from incompatible materials like oxidizing agents and strong acids.[2][16][18]

-

Spills and Exposure: In case of a spill, evacuate the area and follow emergency procedures.[17] For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move to fresh air and seek medical attention.[14][15]

References

- Google Patents. (n.d.). CN1800151A - this compound preparation method. Google Patents.

-

NIST. (n.d.). This compound hydrochloride. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. EH&S UC Santa Barbara. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. University of Notre Dame. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Retrieved from [Link]

Sources

- 1. Buy this compound hydrochloride | 2243-56-3 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound hydrochloride [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound hydrochloride | 2243-56-3 [chemicalbook.com]

- 9. CN1800151A - this compound preparation method - Google Patents [patents.google.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer Indole Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. ehs.ucsb.edu [ehs.ucsb.edu]

- 15. beta.lakeland.edu [beta.lakeland.edu]

- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 1-Naphthylhydrazine Hydrochloride: From Mechanistic Principles to Practical Application

This guide provides an in-depth exploration of the synthesis of 1-Naphthylhydrazine hydrochloride, a critical intermediate in pharmaceutical and chemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a robust, validated protocol for laboratory application. Our focus is on the most reliable and widely practiced synthetic route: the diazotization of 1-naphthylamine followed by a controlled reduction.

Strategic Importance of this compound Hydrochloride

This compound hydrochloride is not merely a laboratory chemical; it is a key building block for the construction of complex molecular architectures. Its primary utility lies in its role as a precursor in the Fischer indole synthesis , a powerful reaction for creating indole ring systems.[1][2][3] Specifically, it is used to synthesize benzo[g]indoles, a class of compounds investigated for various pharmacological activities. The hydrochloride salt form enhances the compound's stability and water solubility, making it more convenient to handle and store than the free base.[4] Beyond indole synthesis, arylhydrazines are versatile intermediates for producing a range of heterocyclic compounds like pyrazoles and pyridazines, which are prevalent in medicinal chemistry.[5][6][7]

The Core Synthetic Strategy: Diazotization-Reduction Pathway

The most prevalent and dependable method for preparing this compound hydrochloride involves a two-step sequence starting from 1-naphthylamine.[5][8] This pathway is favored for its high reliability and the relative accessibility of the starting materials.

-

Diazotization: 1-Naphthylamine is converted into its corresponding diazonium salt, 1-naphthalenediazonium chloride, using nitrous acid generated in situ.

-

Reduction: The isolated or in situ diazonium salt is then selectively reduced to the target hydrazine derivative using a mild reducing agent.

This approach offers excellent control over the reaction and typically provides good yields of the desired product.

Mechanistic Deep Dive: Understanding the 'Why'

A thorough grasp of the reaction mechanism is paramount for successful synthesis, troubleshooting, and optimization.

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry. The reaction is initiated by the formation of the true nitrosating agent, the nitrosonium ion (NO⁺) or a related species, from sodium nitrite and a strong mineral acid like hydrochloric acid.[9]

-

Causality of Reagents:

-

1-Naphthylamine: The aromatic amine substrate.

-

Sodium Nitrite (NaNO₂): The source of the nitroso group.

-

Hydrochloric Acid (HCl): Serves a dual purpose: it protonates the sodium nitrite to form nitrous acid (HNO₂) in situ, and the excess acid maintains a low pH, preventing the newly formed diazonium salt from engaging in unwanted coupling reactions with unreacted naphthylamine.

-

-

Critical Parameter: Temperature Control (0-5 °C) Aryl diazonium salts are notoriously unstable at elevated temperatures, where they can readily decompose, losing dinitrogen gas (N₂) to form highly reactive aryl cations that lead to a plethora of side products (e.g., 1-naphthol).[10] Maintaining the reaction temperature between 0 and 5 °C using an ice-salt bath is non-negotiable for maximizing the yield and purity of the diazonium intermediate.

The overall transformation is depicted below: C₁₀H₇NH₂ + NaNO₂ + 2HCl → [C₁₀H₇N₂]⁺Cl⁻ + NaCl + 2H₂O

The diazonium group is an excellent leaving group (as N₂), but it can also be reduced. The choice of reducing agent is critical to halt the reduction at the hydrazine stage without proceeding further to the parent amine or other byproducts.

-

Causality of Reagents:

-

Tin(II) Chloride (SnCl₂): Stannous chloride is a classic, effective, and cost-efficient reducing agent for this transformation.[5][10] It is a mild reductant that selectively converts the diazonium group to a hydrazine in a controlled manner. Other reducing agents like sodium sulfite or even ascorbic acid can also be employed.[5][11]

-

Concentrated HCl: The reduction is performed in a strongly acidic medium to maintain the stability of the Sn(II) salt and the resulting hydrazine product, which precipitates as the hydrochloride salt.

-

The reduction proceeds via the transfer of electrons from Sn(II) (which is oxidized to Sn(IV)) to the diazonium salt.

[C₁₀H₇N₂]⁺Cl⁻ + 2SnCl₂ + 4HCl → C₁₀H₇NHNH₃⁺Cl⁻ + 2SnCl₄

The final product, this compound hydrochloride, is sparingly soluble in the cold, acidic reaction medium, facilitating its isolation via filtration.

Visualizing the Synthesis

The following diagrams illustrate the overall workflow and the core chemical transformations.

Caption: High-level experimental workflow for the synthesis of this compound hydrochloride.

Caption: Core reaction scheme illustrating the two-step synthesis pathway.

Validated Experimental Protocol

This protocol is designed for a laboratory scale and includes self-validating checkpoints. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[12]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (for ~10g scale) | Moles | Key Properties |

| 1-Naphthylamine | 143.19 | 10.0 g | 0.070 | Toxic, potential carcinogen |

| Concentrated HCl (~37%) | 36.46 | ~50 mL | - | Corrosive |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.3 g | 0.077 | Oxidizer, toxic |

| Tin(II) Chloride Dihydrate | 225.63 | 35.0 g | 0.155 | Corrosive, moisture sensitive |

| Deionized Water | 18.02 | As needed | - | - |

| Saturated NaCl solution | - | ~50 mL | - | For washing |

| Diethyl Ether | 74.12 | ~50 mL | - | Highly flammable |

Step-by-Step Procedure

Part A: Diazotization

-

Preparation: In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of 1-naphthylamine in 40 mL of concentrated hydrochloric acid.

-

Cooling: Cool the resulting thick slurry to 0 °C in an ice-salt bath. The mixture should become a fine, stirrable paste. Add ~50 g of crushed ice directly to the flask to maintain the low temperature and dilute the mixture slightly.

-

Nitrite Addition: Separately, dissolve 5.3 g of sodium nitrite in 15 mL of deionized water and cool the solution. Add this nitrite solution dropwise to the stirred amine slurry over 20-30 minutes. Checkpoint: The temperature must be rigorously maintained between 0 and 5 °C throughout the addition. A slight reddish-brown color may appear.

-

Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath. The result is a solution of 1-naphthalenediazonium chloride.

Part B: Reduction and Isolation

-

Reducing Solution: In a separate 500 mL beaker, dissolve 35.0 g of tin(II) chloride dihydrate in 30 mL of concentrated hydrochloric acid. Some gentle warming may be required, after which the solution should be cooled in an ice bath.

-

Reduction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred tin(II) chloride solution. Checkpoint: The rate of addition should be controlled to keep the temperature below 10 °C. A precipitate will begin to form.

-

Maturation: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Checkpoint: A significant amount of off-white or light tan solid should precipitate.

-

Isolation: Cool the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with 25 mL of cold saturated brine solution, followed by two 25 mL portions of cold diethyl ether to remove residual water and organic impurities.

-

Drying: Dry the product in a vacuum oven at a low temperature (40-50 °C) or in a desiccator under vacuum. The expected yield is typically in the range of 60-80%.

Purification

The crude this compound hydrochloride is often of sufficient purity for subsequent reactions like the Fischer indole synthesis. If higher purity is required, recrystallization can be performed from a minimal amount of hot water or ethanol, followed by the addition of concentrated HCl to induce precipitation upon cooling.[13]

Safety and Handling

Chemical synthesis requires stringent adherence to safety protocols.

| Chemical | Hazard Summary[12] | Handling Precautions |

| 1-Naphthylamine | Toxic by inhalation, ingestion, and skin contact. Suspected carcinogen. | Handle in a fume hood. Wear gloves, lab coat, and eye protection. Avoid creating dust. |

| Sodium Nitrite | Strong oxidizer. Toxic if swallowed. | Keep away from combustible materials. Store in a cool, dry place. |

| Concentrated HCl | Severe skin and eye burns. Respiratory irritant. | Use in a fume hood. Wear acid-resistant gloves and eye/face protection. |

| Tin(II) Chloride | Corrosive. Causes skin and eye irritation. | Handle in a fume hood. Avoid contact with skin and eyes. |

| Aryl Diazonium Salts | Potentially explosive when dry. | NEVER isolate diazonium salts in solid form. Always keep them in a cold aqueous solution. |

| This compound HCl | Harmful if swallowed or in contact with skin. Causes skin and eye irritation. | Wear appropriate PPE. Wash hands thoroughly after handling. |

Conclusion

The synthesis of this compound hydrochloride via the diazotization-reduction pathway is a robust and well-established method that provides reliable access to this invaluable synthetic intermediate. By understanding the mechanistic basis for each step and adhering to critical process parameters—most notably temperature control—researchers can confidently and safely produce high-quality material. This guide provides the necessary technical foundation and a validated protocol to empower scientists in their pursuit of novel chemical entities for drug discovery and development.

References

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Available from: [Link]

-

Rios, A., et al. (1987). Kinetics of acid and nucleophile catalysis of the diazotization of 1-naphthylamine. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Browne, D. L., et al. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(52), 10296-10303. Available from: [Link]

-

Al-Abachi, A. M., & Al-Ghabsha, T. S. Spectrophotometric Determination of 1-Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. Iraqi National Journal of Chemistry. Available from: [Link]

-

Science of Synthesis. (2006). Product Class 34: Arylhydrazines. Thieme. Available from: [Link]

-

Shaaban, S., et al. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13, 8689-8694. Available from: [Link]

- Google Patents. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

Al-Ghabsha, T. S., & Al-Abachi, A. M. (2015). Spectrophotometric Determination of 1-Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. ResearchGate. Available from: [Link]

-

Organic Syntheses. Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Available from: [Link]

- Google Patents. CN100369874C - Prepn process of 1-fluoronaphthalene.

-

Hodgson, H. H., & Elliott, R. L. (1935). Decomposition of the diazonium salts of 4-nitro-1-naphthylamine by sodium sulphite and sodium acetate. Preparation of 4 : 4′-dinitro-1 : 1′-azonaphthalene. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Tabatabaeian, K., et al. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 12(8), 1991-1999. Available from: [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available from: [Link]

- Google Patents. CN1800151A - this compound preparation method.

- Google Patents. US4352941A - Process for purification of phenylhydrazine.

-

Calca Solutions. Empowered Hydrazine Pharmaceuticals with Calca Solutions. Available from: [Link]

- Google Patents. CN1063170C - Process for preparing 2-naphthylhydrazine in one step.

- Google Patents. US5484511A - Process for the removal of impurities from hydrazine hydrate.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer Indole Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. Buy this compound hydrochloride | 2243-56-3 [smolecule.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. calcasolutions.com [calcasolutions.com]

- 7. chemiis.com [chemiis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

1-Naphthylhydrazine CAS number and molecular weight

An In-depth Technical Guide to 1-Naphthylhydrazine Hydrochloride

Abstract

This compound and its hydrochloride salt are pivotal chemical intermediates with significant applications in organic synthesis, particularly in the pharmaceutical and dye industries. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the compound's core physicochemical properties, detailed synthetic methodologies, and critical applications, with a primary focus on its role in the Fischer indole synthesis. Furthermore, this document outlines standard analytical techniques for characterization and essential safety protocols for handling, ensuring a well-rounded and authoritative resource for laboratory and development settings.

Core Compound Identification and Physicochemical Properties

This compound is most commonly supplied and utilized as its hydrochloride salt to enhance stability and solubility in aqueous media.[1] The core identification details for both the free base and the hydrochloride salt are crucial for accurate sourcing and application.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 2243-55-2[2] | 2243-56-3[1][3][4][5] |

| Molecular Formula | C₁₀H₁₀N₂[2] | C₁₀H₁₁ClN₂[1][5] |

| Molecular Weight | 158.20 g/mol [2] | 194.66 g/mol [1][3] |

| Appearance | - | White to off-white crystalline powder[6] |

| Melting Point | 117 °C[2] | ~119 °C[7] |

| Boiling Point | 362.9 °C at 760 mmHg[2] | Not applicable |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol[2] | Soluble in water[6] |

| Storage | Refrigerator, under inert atmosphere[2] | Under inert gas (Nitrogen or Argon) at 2-8°C[6] |

Synthesis of this compound Hydrochloride

The synthesis of this compound is a critical process, with two primary routes predominating in chemical literature and industrial practice. The choice of method often involves a trade-off between reaction complexity, yield, and the safety profile of the starting materials.

Method A: Diazotization and Reduction of 1-Naphthylamine

This classical and widely documented method is a two-step process.[8][9]

-

Diazotization : The synthesis begins with the treatment of 1-Naphthylamine with sodium nitrite in a strong acidic medium, typically hydrochloric acid, at low temperatures (0–5 °C). This reaction forms a diazonium salt intermediate. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Reduction : The resulting diazonium salt is then reduced to the target hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (stannous chloride) in concentrated hydrochloric acid.[8][9]

The primary and most significant drawback of this method is the use of 1-Naphthylamine, which is a known potent carcinogen, necessitating stringent safety controls and limiting its application in modern, safety-conscious laboratory environments.[10]

Method B: Direct Synthesis from 1-Naphthol

An alternative and safer approach involves the direct reaction of 1-Naphthol with hydrazine hydrate.[9][10] This method, analogous to the Bucherer reaction, circumvents the need for the carcinogenic 1-Naphthylamine.[11] The reaction is typically conducted under heating, sometimes with a catalyst such as sodium bisulfite or ammonium chloride, to drive the substitution of the hydroxyl group with the hydrazine moiety.[10] This route is often considered a "greener" alternative due to its less hazardous starting material.[10]

Caption: Comparative workflows for the synthesis of this compound.

Key Applications in Research and Development

This compound hydrochloride is a versatile reagent, but its most prominent role is in the construction of indole ring systems, which are core structures in numerous pharmaceuticals and natural products.[12]

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most reliable and widely used methods for synthesizing substituted indoles.[13] The process involves the acid-catalyzed reaction of an arylhydrazine (in this case, this compound) with an aldehyde or ketone.[13]

Mechanism: The reaction proceeds through a well-established sequence:

-

Hydrazone Formation : The arylhydrazine reacts with the carbonyl compound to form a hydrazone intermediate.[14]

-

Tautomerization : The hydrazone tautomerizes to its enamine form.[14]

-

[4][4]-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[14]

-

Cyclization and Ammonia Elimination : The resulting intermediate rearomatizes, cyclizes, and subsequently eliminates a molecule of ammonia to form the final, energetically favorable aromatic indole product.[14]

Sources

- 1. Buy this compound hydrochloride | 2243-56-3 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound hydrochloride [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN1800151A - this compound preparation method - Google Patents [patents.google.com]

- 11. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

A Researcher's Comprehensive Guide to the Solubility of 1-Naphthylhydrazine in Organic Solvents

This technical guide provides an in-depth exploration of the solubility characteristics of 1-Naphthylhydrazine, a critical parameter for its application in research, drug development, and chemical synthesis. Recognizing the scarcity of comprehensive quantitative data in existing literature, this document synthesizes foundational chemical principles with actionable experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to accurately determine and apply the solubility of this compound in their work.

Introduction: The Significance of this compound and its Solubility

This compound is a versatile chemical intermediate utilized in the synthesis of a variety of compounds, including dyes and pharmaceutical agents.[1][2] Its utility as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for analyzing small molecules further underscores its importance in modern analytical chemistry.[2] The solubility of this compound in organic solvents is a fundamental property that dictates its handling, reaction kinetics, purification, and formulation. An understanding of its solubility profile is therefore not merely academic but a prerequisite for optimizing synthetic yields, developing robust analytical methods, and ensuring the success of downstream applications. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The structure of this compound, featuring a large, nonpolar naphthalene ring and a polar hydrazine group, suggests a nuanced solubility profile.

-

Structure and Polarity : The this compound molecule consists of a hydrophobic naphthalene moiety and a hydrophilic hydrazine (-NHNH2) group. The hydrazine group can act as both a hydrogen bond donor and acceptor.[1] This amphiphilic nature implies that its solubility will be highly dependent on the solvent's properties.

-

Solvent Interactions :

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the hydrazine group, promoting solubility. The parent compound, hydrazine, is miscible with water and alcohols like methanol and ethanol.[3][4][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the hydrazine group.

-

Nonpolar Solvents (e.g., hexane, toluene): The large, nonpolar naphthalene ring will favor interaction with nonpolar solvents through van der Waals forces. However, the polar hydrazine group will disfavor solubility in these solvents.

-

The overall solubility in a given solvent will be a balance of these competing interactions. It is often encountered as its hydrochloride salt, which significantly increases its polarity and aqueous solubility.[1][2]

Qualitative and Semi-Quantitative Solubility Data

Publicly available, precise quantitative solubility data for this compound is limited. The table below summarizes the available qualitative information.

| Solvent | Solvent Class | Qualitative Solubility of this compound | Qualitative Solubility of this compound HCl | Source(s) |

| Chloroform | Halogenated | Slightly Soluble | Data not available | [6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Data not available | [6] |

| Methanol | Polar Protic | Slightly Soluble | Data not available | [6] |

| Water | Polar Protic | Data not available | Soluble | [1] |

| Ethanol/Water Mixture | Polar Protic | Data not available | Soluble (used for recrystallization) | [7] |

This data provides a preliminary basis for solvent selection, but for most applications, a more precise quantitative determination is necessary.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold-standard technique for determining thermodynamic solubility. It is a robust and reliable method that, when executed correctly, provides a self-validating system for accurate solubility measurement.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to determine the equilibrium solubility of this compound in a chosen organic solvent.

Principle: An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

-

This compound (or its hydrochloride salt)

-

High-purity organic solvent of choice

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into the vial.

-

Sealing: Tightly seal the vial to prevent any solvent evaporation during the experiment.

-

Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium. This is typically 24 to 72 hours. A preliminary kinetic study can determine the optimal time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter appropriate for the solvent to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as HPLC-UV.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments. Careful control of these variables is essential for obtaining reproducible and accurate data.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[3] It is critical to maintain and report the temperature at which the solubility was determined.

-

Purity of Compound and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility. Use of high-purity materials is recommended.

-

pH (for aqueous or mixed aqueous/organic systems): For ionizable compounds like this compound hydrochloride, the pH of the medium will significantly affect solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

High-Throughput Screening (HTS) for Rapid Solubility Profiling

For rapid, semi-quantitative screening across a wide array of solvents, High-Throughput Screening (HTS) methods can be employed. These methods are particularly useful in early-stage drug discovery and process development.

Logical Relationship Diagram:

Caption: Relationship between HTS and Gold-Standard Solubility Methods.

A common HTS approach is based on kinetic solubility, where a concentrated stock solution of the compound (typically in DMSO) is added to the test solvents, and the point of precipitation is detected, often by light scattering. While faster, it's important to note that kinetic solubility can differ from the thermodynamic solubility determined by the shake-flask method.[8]

Conclusion

References

-

Solubility of Things. Hydrazine. [Link]

-

NIST. This compound hydrochloride. [Link]

-

Jain, A. K. (2004). Hydrazine Hydrate (NH2NH2·H2O). Synlett, 2004(13), 2445-2446. [Link]

-

National Center for Biotechnology Information. TABLE 3-2, Physical and Chemical Properties of Hydrazines. [Link]

-

Schirmann, J. P., & Bourdauducq, P. (2000). Hydrazine and Its Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

LookChem. This compound. [Link]

- Google Patents.

-

National Toxicology Program. RoC Profile: Hydrazine and Hydrazine Sulfate. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Buy this compound hydrochloride | 2243-56-3 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. HYDRAZINE CAS#: 302-01-2 [m.chemicalbook.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. lookchem.com [lookchem.com]

- 7. CN1800151A - this compound preparation method - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reaction of 1-Naphthylhydrazine with Aldehydes and Ketones: Synthesis, Mechanism, and Application

Abstract

The reaction of 1-naphthylhydrazine with aldehydes and ketones is a cornerstone transformation in heterocyclic chemistry, primarily serving as a direct and versatile route to the benzo[g]indole scaffold. This guide provides an in-depth exploration of this reaction, grounded in the principles of the Fischer indole synthesis. We will dissect the underlying mechanism, explain the causal relationships behind critical experimental choices, provide validated protocols, and illuminate the significance of the resulting benzo[g]indole products in modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this powerful synthetic tool.

Introduction: The Strategic Value of the Naphthyl-Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The reaction of this compound with carbonyl compounds extends this privileged framework into the tetracyclic benzo[g]indole system. These larger, more rigid structures offer unique opportunities for molecular recognition and have emerged as promising cores for novel therapeutic agents, notably as inhibitors of challenging protein-protein interactions (PPIs).[4]

The primary and most robust method for accessing this scaffold is the Fischer indole synthesis, a classic acid-catalyzed reaction discovered in 1883.[5][6] By starting with this compound, chemists can systematically construct diverse libraries of substituted benzo[g]indoles, making this reaction an indispensable tool in the drug development arsenal.

The Core Reaction: Mechanistic Dissection of the Fischer Indole Synthesis

The conversion of this compound and a carbonyl compound into a benzo[g]indole is not a simple condensation but a sophisticated cascade of equilibria and rearrangements. A thorough understanding of this mechanism is paramount for troubleshooting, optimization, and rational substrate selection.

The generally accepted mechanism proceeds through several critical stages, each influenced by specific reaction conditions.[5][6][7][8]

-

Reversible Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of this compound onto the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields the corresponding 1-naphthylhydrazone. This step is typically fast and reversible.[9][10]

-

Tautomerization to Ene-hydrazine: The formed hydrazone undergoes an acid-catalyzed tautomerization to its ene-hydrazine isomer. This step is crucial as it establishes the necessary arrangement of atoms for the key bond-forming event.

-

The Decisive[7][7]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes an irreversible electrocyclic rearrangement. This concerted shift breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of one of the naphthalene rings and establishing the core carbon framework of the indole. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[5][6]

-

Rearomatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes. The newly formed amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered aminal ring.

-

Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of a stable, aromatic benzo[g]indole product.[8][11]

Below is a visual representation of this mechanistic pathway.

Expertise in Action: Causality Behind Experimental Choices

-

Hydrazine Salt vs. Free Base: this compound is often supplied and used as its hydrochloride salt (C₁₀H₁₁ClN₂).[9] Causality: The salt form exhibits superior shelf stability compared to the free base, which can be susceptible to aerial oxidation. Furthermore, the hydrochloride salt conveniently provides the necessary Brønsted acid to catalyze the initial stages of the reaction without requiring the addition of a separate acid catalyst.[12]

-

Choice of Acid Catalyst: While the hydrazine salt can suffice, stronger acids are often employed to accelerate the rate-determining[7][7]-sigmatropic rearrangement.[6]

-

Brønsted Acids (e.g., acetic acid, sulfuric acid, polyphosphoric acid (PPA)): These are the most common catalysts. Acetic acid often serves as both a catalyst and a solvent.[7] PPA is a highly effective dehydrating agent and strong acid, often used for less reactive substrates, but can lead to charring if not carefully controlled.

-

Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): These are also effective and function by coordinating to the nitrogen atoms, facilitating both the tautomerization and the rearrangement steps.[5][6] The choice of catalyst can significantly impact yield and reaction time, and must be optimized for the specific carbonyl substrate being used.

-

-

Solvent and Temperature: The choice of solvent is dictated by the reactivity of the substrates and the chosen catalyst.

-

Protic Solvents like ethanol and glacial acetic acid are common, as they readily dissolve the reactants and facilitate proton transfer.[7] Reactions are typically run at elevated temperatures (reflux) to provide the activation energy for the sigmatropic rearrangement.[13]

-

Microwave Irradiation: Modern protocols often employ microwave heating, which can dramatically reduce reaction times from hours to minutes.[12] This technique is highly effective for rapid library synthesis in drug discovery campaigns.

-

A Validated Experimental Protocol: Synthesis of 2,3-Dimethylbenzo[g]indole

This protocol provides a reliable method for the synthesis of a model benzo[g]indole using this compound hydrochloride and butan-2-one. The protocol is designed as a self-validating system, with clear steps for reaction, monitoring, work-up, and purification.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| This compound HCl | 194.66 | 1.0 | 1.00 g (5.14 mmol) |

| Butan-2-one (MEK) | 72.11 | 1.05 | 0.40 g (0.48 mL, 5.40 mmol) |

| Glacial Acetic Acid | 60.05 | - | 20 mL |

| Saturated NaHCO₃ (aq) | - | - | ~50 mL |

| Ethyl Acetate | - | - | ~100 mL |

| Brine | - | - | ~30 mL |

| Anhydrous Na₂SO₄ | - | - | As needed |

Step-by-Step Methodology

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.00 g).

-

Solvent and Reagent Addition: Add glacial acetic acid (20 mL) followed by butan-2-one (0.48 mL).

-

Cyclization: Heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring. The solution will typically darken in color.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting hydrazine is polar, while the product benzo[g]indole is significantly less polar. The reaction is typically complete within 2-4 hours.[7]

-

Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully pour the dark reaction mixture into a beaker containing 100 mL of cold water.

-

Work-up - Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until gas evolution ceases and the pH is neutral (~7-8).

-

Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Work-up - Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2,3-dimethylbenzo[g]indole as a solid.

Application in Drug Development: Benzo[g]indoles as PPI Inhibitors

The benzo[g]indole scaffold is not merely an academic curiosity; it is a validated pharmacophore with significant therapeutic potential. A prime example is its application in the development of non-covalent inhibitors for the Keap1-Nrf2 protein-protein interaction.[4]

-

The Target: The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under oxidative stress, the transcription factor Nrf2 is released from its repressor Keap1, activating the expression of protective genes. Enhancing this pathway by inhibiting the Keap1-Nrf2 interaction is a highly attractive strategy for treating diseases involving oxidative stress, such as neurodegenerative disorders and chronic inflammatory diseases.

-

The Role of Benzo[g]indoles: Researchers have discovered that compounds featuring a benzo[g]indole core can act as potent Keap1-Nrf2 PPI inhibitors.[4] The rigid, planar structure of the benzo[g]indole provides an ideal framework for positioning key functional groups to disrupt the protein interface. The Fischer synthesis is instrumental in this context, allowing for the systematic modification of the indole ring (positions 1, 2, and 3) to optimize binding affinity, selectivity, and pharmacokinetic properties. This ability to rapidly generate structural analogs is a cornerstone of modern medicinal chemistry.

Conclusion

The reaction between this compound and carbonyl compounds, via the Fischer indole synthesis, is a robust, reliable, and highly versatile method for constructing the valuable benzo[g]indole heterocyclic system. A deep understanding of its multi-step mechanism provides chemists with the predictive power to select appropriate catalysts, solvents, and reaction conditions to achieve desired outcomes. The proven success of the benzo[g]indole scaffold in targeting complex intracellular pathways, such as the Keap1-Nrf2 axis, underscores the enduring importance of this classic reaction in contemporary drug discovery and development.[4] The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to leverage this powerful chemistry in their research endeavors.

References

-

Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

PubMed. (2017). Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor. [Link]

- Google Patents.

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

PubMed. (2017). Synthesis of Functionalized Benzo[g]indoles and 1-Naphthols via Carbon-Carbon Triple Bond Breaking/Rearranging. [Link]

-

ACS Publications. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. [Link]

-

National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

-

Organic Syntheses. PHENYLHYDRAZINE. [Link]

-

National Institutes of Health (NIH). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. [Link]

-

ResearchGate. Benzo[g]indoles. [Link]

-

MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]

-

National Institutes of Health (NIH). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

-

University of Akron. (2016). Selective, Catalytic Decomposition of Hydrazine. [Link]

-

NASA Technical Reports Server (NTRS). Catalysts for the decomposition of hydrazine and its derivatives and a method for its production. [Link]

-

Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

NIST WebBook. This compound hydrochloride. [Link]

- Google Patents.

-

SCIEDUCATUS. (2019). Aldehydes and KETONES REACTION. [Link]

-

National Institutes of Health (NIH). (2023). Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis. [Link]

-

Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

YouTube. (2012). AK-1 I Aldehyde Ketone I Reaction of di-ketone with Hydrazine I @GuruprakashAcademy. [Link]

-

ResearchGate. Hetarylazoindoles 2. Spectroscopic and structural investigation of new benzothiazolylazo indole dyes. [Link]

-

Defense Technical Information Center. Development of a Low-Cost Catalyst for Hydrazine. [Link]

-

MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

- Google Patents. Process for preparing 2-naphthylhydrazine in one step.

-

National Institutes of Health (NIH). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Buy this compound hydrochloride | 2243-56-3 [smolecule.com]

- 10. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

A Technical Guide to the Biological Potential of 1-Naphthylhydrazine Derivatives

Introduction: The Versatile Scaffold of 1-Naphthylhydrazine

In the landscape of medicinal chemistry, the quest for novel pharmacophores with diverse biological activities is perpetual. Among the myriad of heterocyclic compounds, derivatives of this compound have emerged as a promising class of molecules.[1][2] The core structure, which marries a naphthalene ring system with a reactive hydrazine moiety, provides a unique platform for the development of new therapeutic agents.[1][3][4] The naphthalene group, a bicyclic aromatic hydrocarbon, is a common feature in many biologically active compounds, contributing to their lipophilicity and potential for π-π stacking interactions with biological targets.[1][5] The hydrazine functional group, with its nucleophilic nitrogen atoms, serves as a versatile handle for a variety of chemical transformations, most notably the formation of hydrazones.[6][7][8][9]

Hydrazones, characterized by the >C=N-NH- functional group, are a particularly important class of this compound derivatives.[6][7][8] They are readily synthesized through the condensation of hydrazines with aldehydes or ketones.[6][7] This synthetic accessibility, coupled with the diverse biological activities exhibited by hydrazones—including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties—makes them a focal point of drug discovery efforts.[8][10][11] This technical guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a particular focus on their hydrazone analogues.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives, particularly hydrazones, is a straightforward process that allows for the generation of diverse chemical libraries for biological screening. The most common approach involves a two-step sequence: the synthesis of the this compound precursor, followed by its condensation with a variety of carbonyl compounds.

Synthesis of this compound

There are two primary methods for the synthesis of the this compound core.

Method 1: Diazotization and Reduction of 1-Naphthylamine

A prevalent method for synthesizing this compound involves the diazotization of 1-naphthylamine, followed by a reduction step.[12]

-

Diazotization: 1-Naphthylamine is treated with sodium nitrite in an acidic environment (such as hydrochloric acid) at low temperatures (0-5 °C) to produce the corresponding diazonium salt.[12]

-

Reduction: The newly formed diazonium salt is then reduced to this compound. A frequently used reducing agent for this purpose is stannous chloride in concentrated hydrochloric acid.[12]

Method 2: From 1-Naphthol and Hydrazine Hydrate

An alternative synthetic route involves the direct reaction of 1-naphthol with hydrazine hydrate.[6][12][13] This reaction can be carried out under normal or elevated pressure in the presence of an inert gas.[12] A specific protocol involves refluxing beta-naphthol with hydrazine hydrate for 16-18 hours. The resulting product is then precipitated in crushed ice, filtered, and recrystallized from ethanol.[6]

Synthesis of this compound-based Hydrazones

The formation of hydrazones from this compound is a classic condensation reaction with an aldehyde or a ketone.[6][7]

-

General Procedure: An equimolar amount of this compound is reacted with the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.[7] The reaction mixture is typically refluxed for a period of time, and the progress can be monitored by thin-layer chromatography (TLC).[6] Upon completion, the hydrazone product often precipitates out of the solution upon cooling and can be purified by recrystallization.[7]

The following diagram illustrates the general synthetic workflow for producing this compound-based hydrazones.

Caption: General workflow for the synthesis of this compound-based hydrazones.

Biological Activities of this compound Derivatives

The structural features of this compound derivatives make them promising candidates for a range of biological applications. The lipophilic naphthalene moiety can facilitate membrane permeability, while the hydrazone linker provides conformational flexibility and hydrogen bonding capabilities, which are crucial for receptor binding.[6]

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the urgent development of new antimicrobial agents.[7] this compound derivatives, particularly hydrazones, have demonstrated significant potential in this area.[6][7][14]

Antibacterial Activity: Several studies have reported the antibacterial activity of naphthalene-containing hydrazone derivatives against both Gram-positive and Gram-negative bacteria.[7][14] For example, a series of hydrazone derivatives were synthesized and evaluated for their activity against Staphylococcus aureus, with some compounds showing consistent antimicrobial efficacy.[6] Another study found that novel naphthalimide hydrazide derivatives exhibited potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii, with Minimum Inhibitory Concentrations (MICs) in the range of 0.5–16 μg/mL.[14][15]

Antifungal Activity: Hydrazone Schiff bases derived from this compound have also been shown to possess antifungal properties.[16] Studies have demonstrated their efficacy against fungal strains such as Candida albicans, Aspergillus niger, and Penicillium sp.[16][17] The mechanism of action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

The following table summarizes the antimicrobial activity of selected this compound derivatives.

| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference |

| Naphthalene Hydrazone Derivative (NH-6) | Staphylococcus aureus | Consistent Activity | [6] |

| Naphthalimide Hydrazide Derivative (5d) | Carbapenem-resistant A. baumannii | 0.5–4 | [14] |

| Hydrazone Schiff Base | Candida albicans | Significant Activity | [16] |

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. This compound derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1][5][18][19]

The anticancer mechanism of these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][19] For instance, some quinoline-based hydrazide derivatives have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[19] The presence of the naphthalene moiety can contribute to the anticancer activity through DNA intercalation or by inhibiting key enzymes involved in cancer cell proliferation.[5]

One study investigated two hydrazone derivatives of 1-naphthaldehyde and found that both compounds exhibited high toxicity against Artemia salina, suggesting their potential as anticancer drugs.[18] The LC50 values were reported as 1.45 and 47.20 μg/mL.[18]

The following diagram illustrates a simplified potential mechanism of anticancer action for this compound derivatives.

Caption: Potential anticancer mechanisms of this compound derivatives.

Antioxidant and Anti-inflammatory Activity

Oxidative stress and inflammation are implicated in the pathogenesis of numerous chronic diseases.[18][20][21] this compound derivatives have been investigated for their antioxidant and anti-inflammatory properties.[7][18][20][21]

Antioxidant Activity: The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals.[18][20] The hydrazine moiety can donate a hydrogen atom to neutralize free radicals, and the extended conjugation provided by the naphthalene ring can stabilize the resulting radical.[18] In one study, a hydrazone derivative of 1-naphthaldehyde and phenylhydrazine demonstrated strong antioxidant activity in a DPPH assay, with an IC50 value of 28.90 μg/mL.[18]

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory effects of naphthyl-N-acylhydrazone derivatives.[11][21] These compounds have been shown to reduce leukocyte migration and the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-1β (IL-1β) in animal models of inflammation.[21]

| Activity | Assay | Result | Reference |

| Antioxidant | DPPH radical scavenging | IC50: 28.90 µg/mL | [18] |

| Anti-inflammatory | Carrageenan-induced inflammation | Reduced leukocyte migration and pro-inflammatory cytokine production | [21] |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[22][23] Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[23][24] Hydrazine derivatives are a well-established class of MAO inhibitors.[22][23][24][25][26] The naphthalene moiety in this compound derivatives can enhance their binding to the active site of MAO enzymes. While direct experimental data on this compound derivatives as MAO inhibitors is limited, the structural analogy to known hydrazine-based MAOIs suggests their potential in this therapeutic area.[1][22]

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

-

Incubate the broth at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

The following diagram outlines the broth microdilution workflow.

Caption: Workflow for the broth microdilution antibacterial susceptibility test.

Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[20]

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound derivative in methanol or ethanol.

-

Prepare a series of dilutions of the stock solution to obtain different concentrations.

-

Prepare a solution of DPPH in methanol (typically 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add a specific volume of each compound dilution to the wells.

-

Add the DPPH solution to each well.

-

Include a control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

-

The radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.

-

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold in the field of drug discovery. Their straightforward synthesis allows for the creation of diverse chemical libraries, and their demonstrated biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, highlight their therapeutic potential. The presence of both the naphthalene and hydrazine moieties appears to be crucial for their bioactivity, offering opportunities for further structural modifications to enhance potency and selectivity.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold, including substitutions on the naphthalene ring and variations in the aldehyde or ketone used for hydrazone formation, will be crucial for elucidating the structural requirements for specific biological activities.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological effects are necessary to identify specific cellular targets and pathways.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screening should be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

- Benchchem. (n.d.). Comparative Biological Activity of 1-Methyl-1-naphthalen-1-ylhydrazine and Its Analogs: A Guide for Researchers.

- Benchchem. (n.d.). A Comparative Guide to 1-Methyl-1-naphthalen-1-ylhydrazine and Other Hydrazine Derivatives in Monoamine Oxidase Inhibition.

- International Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives.

- World News of Natural Sciences. (2018). Synthesis, Antimicrobial and Antioxidant Activities of Some Naphthalene - Containing Hydrazone Derivatives.

- International Journal of Current Research. (n.d.). Synthesis, characterization and antifungal activity of hydrazone schiff base.

- Benchchem. (n.d.). An In-depth Technical Guide to 1-Methyl-1-naphthalen-1-ylhydrazine Derivatives and Analogs.

- Benchchem. (n.d.). Spectroscopic Comparison of 1-Methyl-1-naphthalen-1-ylhydrazine Isomers.

- Benchchem. (n.d.). Benchmarking 1-Methyl-1-naphthalen-1-ylhydrazine Against Known Monoamine Oxidase Inhibitors.

- ResearchGate. (2021). Synthesis, in vitro Antioxidant Activity, and Toxicity Evaluation of Hydrazone Derivatives Naphthalene-1-ylmethylene hydrazine.

- PubMed Central. (n.d.). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii.

- PMC. (n.d.). A review exploring biological activities of hydrazones.

- PMC - NIH. (n.d.). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives.

- ResearchGate. (2025). Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity.

- PMC - NIH. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.